(E)-4-Chloronicotinaldehyde oxime
Overview
Description
(E)-4-Chloronicotinaldehyde oxime is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an oxime group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloronicotinaldehyde oxime typically involves the reaction of 4-chloropyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Chloronicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine-3-carboxaldehyde: Lacks the oxime group but has similar reactivity due to the presence of the aldehyde and chlorine substituents.
3-Chloropyridine-4-carboxaldehyde oxime: Isomeric compound with the chlorine and oxime groups at different positions on the pyridine ring.
4-Chloropyridine-2-carboxaldehyde oxime: Another isomer with the oxime group at the 2-position.
Uniqueness
(E)-4-Chloronicotinaldehyde oxime is unique due to the specific positioning of the chlorine and oxime groups, which confer distinct reactivity and potential biological activity compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C6H5ClN2O |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H |
InChI Key |
MKJYDOKLIMMJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=NO |
Origin of Product |
United States |
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